(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
“(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid” is a boronic acid derivative with the linear formula C10H12BF3O4 . It is a compound that contains boron, and it has been used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C10H12BF3O4/c1-6(2)17-7-3-4-9(18-10(12,13)14)8(5-7)11(15)16/h3-6,15-16H,1-2H3
. This indicates that the molecule consists of carbon ©, hydrogen (H), boron (B), fluorine (F), and oxygen (O) atoms .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 264.01 . It is typically stored in a refrigerated environment .
Scientific Research Applications
Structural and Antibacterial Properties : The physicochemical, structural, and antimicrobial properties of (trifluoromethoxy)phenylboronic acids were explored, highlighting their acidity and molecular structures. Their potential antibacterial efficacy against Escherichia coli and Bacillus cereus was also evaluated (Adamczyk-Woźniak et al., 2021).
Optical Modulation in Nanotechnology : Phenyl boronic acids were studied for their role in optical modulation when grafted to polyethylene glycol-wrapped single-walled carbon nanotubes. This research explored the relationship between the boronic acid structure and photoluminescence quantum yield, demonstrating their utility in saccharide recognition (Mu et al., 2012).
Synthesis and Reactions in Organic Chemistry : The synthesis and reactions of 1,3-dioxa-2-bora heterocycles derived from (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid were studied, providing insights into the reactivity and potential applications of these compounds in organic synthesis (Srivastava & Bhardwaj, 1978).
Catalysis and Amide Formation : Research on N,N-di-isopropylbenzylamineboronic acid derivatives, including the 5-trifluoromethyl system, revealed their role as catalysts in direct amide formation between carboxylic acids and amines, highlighting the influence of electron withdrawing and donating groups on their reactivity (Arnold et al., 2008).
Protective Groups in Synthesis : The use of 2,6-bis(trifluoromethyl)phenyl boronic acid as a protective agent for diols was investigated, demonstrating its stability and applicability in the synthesis of complex organic molecules under mild conditions (Shimada et al., 2018).
Dehydrative Condensation Catalyst : Research into 2,4-bis(trifluoromethyl)phenylboronic acid highlighted its efficacy as a catalyst for dehydrative amidation between carboxylic acids and amines, contributing to peptide synthesis (Wang, Lu, & Ishihara, 2018).
Fluorescence Quenching in Analytical Chemistry : The study of boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid, revealed their role in fluorescence quenching, which has implications in analytical chemistry and material science (Geethanjali et al., 2015).
Biomedical Applications : Boronic acid polymers, including those containing phenylboronic acid, have been increasingly used in biomedical applications, such as for the treatment of various diseases. This highlights the potential of boronic acid-containing compounds in medical research and therapy (Cambre & Sumerlin, 2011).
Future Directions
Boronic acids, including “(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their potential biological applications . They have shown anticancer, antibacterial, and antiviral activity, and they have also been used as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .
Mechanism of Action
Target of Action
The primary target of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the synthesis of pharmaceuticals and other complex organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and solvent, can affect the efficacy of the compound . Additionally, the stability of the compound can be influenced by factors such as pH and exposure to light or oxygen .
Properties
IUPAC Name |
[2-propan-2-yloxy-5-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O4/c1-6(2)17-9-4-3-7(18-10(12,13)14)5-8(9)11(15)16/h3-6,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWXIRIEFGTCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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